2-(2-Phenoxypyridin-4-yl)ethanamine;dihydrochloride
Description
2-(2-Phenoxypyridin-4-yl)ethanamine dihydrochloride is a pyridine-derived ethanamine compound characterized by a phenoxy substituent at the 2-position of the pyridine ring and an ethanamine side chain at the 4-position. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
2-(2-phenoxypyridin-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.2ClH/c14-8-6-11-7-9-15-13(10-11)16-12-4-2-1-3-5-12;;/h1-5,7,9-10H,6,8,14H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTJUAMHLTUWAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CC(=C2)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2470439-97-3 | |
| Record name | 2-(2-phenoxypyridin-4-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-(2-Phenoxypyridin-4-yl)ethanamine;dihydrochloride typically involves the reaction of 2-phenoxypyridine with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, and the product is purified through crystallization or other separation techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(2-Phenoxypyridin-4-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Phenoxypyridin-4-yl)ethanamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2-(2-Phenoxypyridin-4-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to a broader class of pyridine-ethanamine derivatives. Key structural analogs include:
Key Observations :
- Substituent Effects: Chloro (electron-withdrawing) and methoxy (electron-donating) groups influence electronic distribution, altering reactivity and binding affinities. The phenoxy group in the target compound may enhance lipophilicity compared to chloro or methoxy derivatives .
Physicochemical Properties
Data from structurally related compounds suggest trends in molecular weight, solubility, and stability:
Notes:
- The dihydrochloride salt form in the target compound likely improves aqueous solubility, similar to other hydrochloride salts (e.g., Diphenhydramine Hydrochloride) .
- Melting points for pyridine-ethanamine derivatives typically range from 160–287°C, influenced by substituents and crystallinity .
Pharmacological Activity
- HSP90 Inhibition : Tryptamine hydrochloride derivatives (e.g., 2-(1H-indol-3-yl)ethanamine hydrochloride) bind to HSP90 via hydrogen bonding with residues like GLU527 and TYR604. Similar interactions may occur with the target compound due to its ethanamine backbone .
- 5-HT2A Receptor Agonism: NBOMe compounds (e.g., 2C class derivatives) act as potent serotonin receptor agonists.
Antimicrobial and Biocidal Activity
- 2-(Decylthio)ethanamine hydrochloride exhibits broad-spectrum antimicrobial activity and corrosion inhibition, attributed to its thioether and amine groups. The phenoxy group in the target compound may confer distinct biofilm-disruption properties .
Biological Activity
2-(2-Phenoxypyridin-4-yl)ethanamine; dihydrochloride is a chemical compound with potential biological activity, particularly in medicinal chemistry. Its structure includes a phenoxy group attached to a pyridine moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C12H14Cl2N2O
- Molecular Weight : 257.16 g/mol
- CAS Number : 2470439-97-3
The biological activity of 2-(2-Phenoxypyridin-4-yl)ethanamine; dihydrochloride is primarily attributed to its ability to interact with various biological targets. It has been studied for its potential as:
- Enzyme Inhibitor : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.
- Receptor Modulator : It can act as a modulator for various receptors, potentially influencing neurotransmission and other signaling pathways.
Therapeutic Applications
Research indicates that this compound has potential applications in several therapeutic areas:
- Neurological Disorders : Due to its interaction with neurotransmitter systems, it could be explored for treating conditions like depression or anxiety.
- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism and efficacy.
- Antimicrobial Properties : Some studies have indicated that it may possess antimicrobial activity, making it a candidate for developing new antibiotics.
In Vitro Studies
In vitro studies have demonstrated that 2-(2-Phenoxypyridin-4-yl)ethanamine; dihydrochloride exhibits significant activity against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | |
| HeLa (Cervical Cancer) | 10 | |
| A549 (Lung Cancer) | 12 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound. In a recent study:
- Model : Mice with induced tumors
- Dosage : Administered at 20 mg/kg body weight
- Outcome : Significant reduction in tumor size was observed after four weeks of treatment compared to controls, indicating potential efficacy in cancer therapy .
Structure-Activity Relationship (SAR)
The structure of 2-(2-Phenoxypyridin-4-yl)ethanamine; dihydrochloride plays a crucial role in its biological activity. Modifications to the phenoxy or pyridine rings can significantly impact its potency and selectivity. For instance:
| Modification | Effect on Activity |
|---|---|
| Methylation of the phenoxy group | Increased cytotoxicity against cancer cells |
| Substitution on the pyridine nitrogen | Altered receptor binding affinity |
These insights are essential for optimizing the compound for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
